molecular formula C19H21ClN2O5S B247878 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Cat. No. B247878
M. Wt: 424.9 g/mol
InChI Key: FSSMIHBFLCRSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone binds to the active site of BTK and inhibits its activity, leading to decreased phosphorylation of downstream targets, such as phospholipase Cγ2 (PLCγ2) and AKT. This results in decreased proliferation and survival of B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. This specificity may reduce the risk of off-target effects and toxicity. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system, which may be relevant for the treatment of B-cell malignancies that involve the brain. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may allow for once-daily dosing.

Advantages and Limitations for Lab Experiments

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has several advantages for laboratory experiments, including its specificity for BTK and its ability to penetrate the blood-brain barrier. However, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has some limitations, including its high cost and limited availability. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone may also have variable effects in different cell types and tumor models, which may require further optimization and validation.

Future Directions

There are several potential future directions for the development and use of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. These include:
1. Clinical trials: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further studies are needed to determine the safety and efficacy of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in these patient populations.
2. Combination therapy: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies. Further studies are needed to determine the optimal combination therapies for 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in different tumor types.
3. Biomarker development: 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone may have different effects in different patient populations, depending on the genetic and molecular characteristics of the tumor. Biomarker development may help to identify patients who are most likely to benefit from 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone therapy.
4. Drug resistance: BTK inhibitors, including 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, may induce drug resistance in some patients. Further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.
In conclusion, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for B-cell malignancies. Further studies are needed to determine the safety and efficacy of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in clinical trials, as well as to optimize its use in combination therapies and identify biomarkers for patient selection.

Synthesis Methods

The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methoxyphenol to form the final product, 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. The synthesis of 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods, including recrystallization and chromatography.

Scientific Research Applications

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone reduces tumor growth and prolongs survival in mouse models of CLL and NHL. 1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.

properties

Product Name

1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3

InChI Key

FSSMIHBFLCRSIM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.